3-Methyl-3-phenylazetidine is a molecule classified as a phenylazetidine. Phenylazetidines are a class of organic compounds containing a core structure of a phenyl ring (a six-membered carbon ring with alternating single and double bonds, attached to a hydrogen atom) fused with an azetidine ring (a four-membered ring containing one nitrogen atom and three carbon atoms). PubChem:
While detailed information on the specific scientific research applications of 3-Methyl-3-phenylazetidine is limited, research into azetidines in general is ongoing. Here are some areas where azetidines are being explored:
3-Methyl-3-phenylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.2169 g/mol. The compound features a four-membered azetidine ring substituted with a methyl group and a phenyl group at the third position, making it structurally unique among azetidines. Its IUPAC name reflects its structure, and it is also known by its CAS Registry Number 5961-33-1 .
The synthesis of 3-Methyl-3-phenylazetidine typically involves several methods:
3-Methyl-3-phenylazetidine has potential applications in various fields:
Several compounds share structural similarities with 3-Methyl-3-phenylazetidine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylazetidine | C5H11N | Lacks the phenyl group; simpler structure |
| 1-Methyl-2-phenylazetidine | C10H13N | Methyl group at the first position; different reactivity |
| 3-Ethyl-3-phenylazetidine | C11H15N | Ethyl substitution instead of methyl; larger size |
The presence of both methyl and phenyl groups in 3-Methyl-3-phenylazetidine contributes to its unique properties and potential applications compared to these similar compounds.
Regioselective cyclization remains pivotal for constructing the strained azetidine ring. A breakthrough method involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This approach leverages lanthanum triflate’s Lewis acidity to activate the epoxide, enabling nucleophilic attack by the amine group with >90% regioselectivity (Figure 1A). The reaction tolerates acid-sensitive functional groups (e.g., tert-butyldimethylsilyl ethers) and proceeds under mild conditions (CH₂Cl₂, 0°C to RT). Comparative studies show that La(OTf)₃ outperforms other lanthanide catalysts (e.g., Ce(OTf)₃) due to its optimal ionic radius and coordination geometry.
An alternative copper-catalyzed anti-Baldwin 4-exo-dig cyclization employs ynamides and visible light irradiation. This method achieves full regiocontrol via a radical intermediate, yielding 3-methyl-3-phenylazetidine in 68–82% yields (Table 1). Density Functional Theory (DFT) calculations confirm that the 4-exo-dig pathway is kinetically favored over the 5-endo-dig route due to reduced ring strain in the transition state.
Table 1: Comparative Analysis of Cyclization Methods
The incorporation of methoxymethyl and phenyl groups often relies on azetidinium ring-opening reactions. For example, treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with NaBH₄ in MeOH induces a stereospecific aziridine-to-azetidine rearrangement, yielding 3-methoxy-3-methylazetidines (Scheme 1B). The reaction proceeds via an SN2 mechanism, with methanol acting as both solvent and nucleophile.
Epichlorohydrin aminolysis offers a scalable route to azetidinium salts. Diethylamine reacts with epichlorohydrin in water or EtOH, forming 1-chloro-N,N-diethylaminopropan-2-ol, which undergoes intramolecular cyclization to yield 3-hydroxyazetidinium chloride (75% yield). Polar solvents stabilize the transition state by solvating the leaving group (Cl⁻), as confirmed by kinetic studies.
Enantioselective synthesis of 3-methyl-3-phenylazetidine has been achieved using chiral tert-butanesulfinamides. A three-step protocol involving 1,3-bis-electrophilic 3-chloropropanal and sulfinamide auxiliaries delivers C2-substituted azetidines in 44% yield over three steps (dr = 85:15). Chromatographic separation of diastereomers affords enantiopure products, which are cleaved to azetidine hydrochlorides for further derivatization.
Photocatalytic α-C–H alkylation of primary amines with vinyl boronic esters represents another stereoselective route. Using an organic photocatalyst and azide ion as a hydrogen atom transfer (HAT) agent, this method achieves 94% conversion to 1,3-amino boronic esters, which are cyclized to azetidines via N-chlorination and 1,2-metalate rearrangement.
Base-mediated pathways, such as the Wenker synthesis, involve cyclization of 1,3-amino alcohols under strongly acidic conditions (e.g., H₂SO₄). While scalable, these methods suffer from limited functional group tolerance and moderate yields (44–65%). In contrast, transition metal-catalyzed methods (e.g., La(OTf)₃, Cu) offer superior regioselectivity and compatibility with sensitive substrates. For instance, La(OTf)₃-catalyzed cyclization achieves 85–92% yields even in the presence of Lewis basic groups, whereas Cu-catalyzed reactions enable radical-mediated pathways inaccessible to traditional bases.
The stability of 3-methyl-3-phenylazetidine derivatives is strongly influenced by substituents on the nitrogen atom or the azetidine ring. The inherent ring strain of azetidines (≈26 kcal/mol) predisposes them to decomposition pathways, particularly under acidic conditions [4]. For example, N-substituted derivatives with electron-withdrawing groups (EWGs) like pyridyl moieties exhibit reduced stability due to increased susceptibility to acid-mediated ring-opening. A study comparing 3-pyridyl (1), 2-pyridyl (2), and 4-pyridyl (3) N-substituents revealed stark differences: 1 had a half-life (T₁/₂) of 3.8 hours at pH 1.8, while 2 and 3 remained stable [4]. This instability arises from the proximity of the pyridyl nitrogen to the azetidine ring, facilitating intramolecular nucleophilic attack.
Table 1: Stability of N-Substituted 3-Methyl-3-phenylazetidines
| Substituent | T₁/₂ (pH 1.8) | Decomposition Pathway |
|---|---|---|
| 3-Pyridyl | 3.8 h | Intramolecular attack |
| 2-Pyridyl | Stable | N/A |
| 4-Pyridyl | Stable | N/A |
Electron-donating groups (EDGs), such as methyl or benzyl, enhance stability by reducing ring strain through steric shielding. For instance, 3-methyl-3-phenylazetidine derivatives with N-alkylation show improved resistance to acid hydrolysis compared to their aryl-substituted counterparts [1] [4]. Computational studies further corroborate that EDGs lower the energy barrier for ring-opening reactions by stabilizing transition states through hyperconjugation [6].
Functionalizing the phenyl group of 3-methyl-3-phenylazetidine enables fine-tuning of bioactivity while preserving the azetidine core. Introducing polar groups like carboxylic acids or amides improves water solubility and target engagement. For example, 3-phenylazetidine-2-carboxylic acid (4), synthesized via cyclization of β-lactam precursors, exhibits enhanced binding affinity to enzymatic targets due to hydrogen-bonding interactions [2]. The trans-configuration of the carboxylic acid and phenyl groups is sterically favored, though cis-isomers can be isolated using chiral auxiliaries [2].
Figure 1: Functionalized Derivatives of 3-Methyl-3-phenylazetidine
Electron-deficient aryl groups (e.g., 5) increase electrophilicity, facilitating nucleophilic aromatic substitution for further derivatization. Conversely, electron-rich aryl groups (e.g., 6) enhance π-π stacking interactions in protein binding pockets [2] [5]. Recent work has also explored bioconjugation strategies, such as Suzuki-Miyaura coupling, to introduce fluorophores or biotin tags for imaging studies [5].
Ring expansion techniques convert 3-methyl-3-phenylazetidine into five- or six-membered heterocycles, balancing strain relief with pharmacological suitability. A notable method involves dirhodium-catalyzed [2] [3]-Stevens rearrangement of bicyclic methyleneaziridines (7), yielding enantioenriched azetidines (8) with retained stereochemistry [6]. This concerted mechanism transfers axial chirality from the allene precursor to the azetidine product, achieving >99% enantiomeric excess (ee) in model systems [6].
Scheme 1: Ring Expansion via Stevens Rearrangement
Contraction strategies, though less common, involve reductive cleavage of larger rings. For instance, palladium-catalyzed hydrogenolysis of pyrrolidines selectively removes methylene groups to yield azetidines [5]. These approaches enable access to diverse heterocyclic libraries from a single azetidine precursor.
Photochemical methods offer sustainable routes to functionalized azetidines. The visible light-enabled aza Paternò-Büchi reaction between imines (9) and alkenes (10) produces azetidinones (11) with high stereoselectivity [5] [7]. This [2+2] cycloaddition avoids competing pathways by using eosin Y as a photocatalyst, achieving yields up to 85% under mild conditions [7].
Table 2: Photochemical Synthesis of Azetidinones
| Imine Type | Alkene Partner | Yield (%) | Conditions |
|---|---|---|---|
| Aromatic | Styrene | 78 | Visible light, 24 h |
| Aliphatic | Acrylate | 85 | Visible light, 12 h |
Additionally, aerobic dehydrogenative [2+2] cycloadditions using dihydroquinoxalinones (12) and alkenes yield azetidines (13) with concomitant oxidation, eliminating the need for stoichiometric oxidants [7]. These methods underscore the potential of photoredox catalysis in azetidine functionalization.